Glucosylceramide Synthase (GCS) Inhibitory Potency: Miglustat vs. Eliglustat
Miglustat (NB-DNJ) inhibits glucosylceramide synthase with an IC50 of approximately 10–50 µM, whereas the second-generation SRT eliglustat exhibits an IC50 of ~25 nM, a difference of roughly three orders of magnitude in in vitro potency [1]. This potency differential is a critical determinant of clinical efficacy and side-effect profiles, directly influencing first-line versus second-line treatment positioning [2].
| Evidence Dimension | In vitro GCS inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10–50 µM (10,000–50,000 nM) |
| Comparator Or Baseline | Eliglustat: IC50 = ~25 nM |
| Quantified Difference | Approximately 400-fold to 2000-fold higher potency for eliglustat |
| Conditions | Enzymatic assay; source literature review in J Clin Med 2023 |
Why This Matters
This potency gap underpins why miglustat is a second-line SRT for Gaucher disease, suitable for patients intolerant to ERT, while eliglustat is first-line; procurement decisions must account for patient CYP2D6 status and disease severity.
- [1] Weinreb NJ, Mistry PK, Rosenbloom BE, Dhawan R. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. J Clin Med. 2023;12(9):3269. View Source
- [2] Torralba-Cabeza MÁ, Morado-Arias M, Pijierro-Amador A, Fernández-Canal MC, Villarrubia-Espinosa J. Recommendations for oral treatment for adult patients with type 1 Gaucher disease. Rev Clin Esp (Barc). 2022;222(9):529-542. View Source
